Aflatoxin B2-d3
Overview
Description
Aflatoxin B2-d3 is a deuterated analog of Aflatoxin B2, a secondary metabolite produced by certain species of Aspergillus fungi, notably Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in food products, particularly in regions with warm and humid climates . The deuterated form, this compound, is often used in scientific research to study the metabolism and toxicology of aflatoxins due to its stable isotopic labeling .
Mechanism of Action
Target of Action
Aflatoxin B2-d3, like other aflatoxins, is primarily produced by the fungi species Aspergillus flavus and Aspergillus parasiticus . The primary targets of aflatoxins are various food commodities and regional crops, which they contaminate under favorable conditions like high temperature and moisture . Aflatoxins are known to be potent carcinogens, mutagens, teratogens, and immunosuppressants .
Mode of Action
The mode of action of aflatoxins involves their interaction with the DNA in cells. Aflatoxins are metabolized in the liver to form a reactive epoxide derivative (Aflatoxin-exo 8,9-epoxide) that can bind to DNA and proteins, leading to mutations and toxic effects . The imidazole ring of aflatoxins may also open under slightly alkaline conditions to form two stable isomers, cis- and trans-AFB1-formamidopyrimidine (AFB1-FAPy) adducts .
Biochemical Pathways
Aflatoxins affect several biochemical pathways. They are synthesized by many fungi species as secondary metabolites . The aflatoxin biosynthesis pathway can be inhibited by certain phytochemicals, such as gallic acid and quercetin, which suppress aflatoxin biosynthesis . The degradation of aflatoxins is initiated by oxidation, hydroxylation, reduction, or elimination reactions, mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases .
Pharmacokinetics
The pharmacokinetics of aflatoxins involve their absorption, distribution, metabolism, and excretion (ADME). Aflatoxins are metabolized primarily in the liver, with cytochrome P450 (CYP450) enzymes accounting for more than 80% of the overall metabolism of these compounds . The key metabolizing enzymes of AFB1, the most potent aflatoxin, are CYP3A4 and CYP1A2 .
Result of Action
The result of aflatoxin action is primarily toxic, with effects ranging from acute toxicity to chronic diseases. Aflatoxins are known to cause liver cancer and have been associated with other health issues like growth impairment, immunosuppression, and hepatic disorders . They are also known to cause devastating chronic diseases and aflatoxicosis outbreaks .
Action Environment
The action of aflatoxins is influenced by environmental factors. Aflatoxin proliferation is more frequent in tropical regions due to the optimal climate conditions required for their production . Factors such as poor harvesting practices, improper storage, and poor transportation conditions can also influence aflatoxin contamination .
Biochemical Analysis
Biochemical Properties
Aflatoxin B2-d3, like other aflatoxins, plays a role in various biochemical reactions. It is synthesized by Aspergillus species, with the process involving several enzymes . The aflatoxin biosynthesis pathway involves at least 18 enzyme activities, one of which is versicolorin B synthase (VBS) that catalyzes bisfuran ring closure in versiconal hemiacetal to form versicolorin B .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. It is known to cause hepatotoxicity, immunosuppression, and mutagenicity . In addition, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression . The cytochrome P450 monooxygenase AflG catalyzes an early step in aflatoxin biosynthesis, resulting in the conversion of averantin (AVN) to 5’-hydroxy-averantin .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Feeding farm animals with aflatoxin-contaminated feed can cause various severe toxic effects, leading to increased susceptibility to infectious diseases and increased mortality, weight loss, poor performance, and reduced reproductive capability .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can contaminate a wide range of food commodities during the process of harvesting, storing, and transporting .
Subcellular Localization
It has been suggested that aflatoxin enzymes may be compartmentalized in a subcellular organelle, providing one mechanism to protect fungal cells from the potential deleterious effects of aflatoxin accumulation in the mycelium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aflatoxin B2-d3 involves multiple steps, starting with the preparation of a deuterated precursor. One common method includes the use of deuterated reagents in the synthesis of the aflatoxin core structure. The process typically involves a [2+3] cycloaddition reaction between a quinone and 2,3-dihydrofuran, catalyzed by a CBS catalyst . Subsequent steps include orthoformylation, esterification, Grignard reaction, oxidation, Baeyer-Villiger oxidation, and reduction .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the general approach involves the fermentation of Aspergillus species under controlled conditions to produce Aflatoxin B2, followed by isotopic labeling using deuterated reagents .
Chemical Reactions Analysis
Types of Reactions: Aflatoxin B2-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s metabolic pathways and toxicological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are used to study the compound’s interaction with biological systems .
Scientific Research Applications
Aflatoxin B2-d3 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used to study the chemical properties and reactivity of aflatoxins.
Biology: Employed in metabolic studies to understand the biotransformation of aflatoxins in living organisms.
Medicine: Utilized in toxicological studies to assess the health risks associated with aflatoxin exposure.
Industry: Applied in the development of detection methods for aflatoxin contamination in food products
Comparison with Similar Compounds
Aflatoxin B1: The most potent and prevalent aflatoxin, known for its high carcinogenicity.
Aflatoxin G1 and G2: Produced by Aspergillus parasiticus, these compounds are structurally similar but differ in their fluorescence properties.
Aflatoxin M1 and M2: Metabolites of Aflatoxin B1 and B2, found in dairy products.
Uniqueness of Aflatoxin B2-d3: this compound is unique due to its deuterated nature, which provides stability and allows for detailed metabolic studies. This isotopic labeling makes it a valuable tool in research, distinguishing it from other aflatoxins .
Properties
IUPAC Name |
(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYXEZEXMQWHT-QVDKJMHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217830-52-8 | |
Record name | (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3â??,2â??:4,5]furo[2,3-h][1]benzopyran-1,11-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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